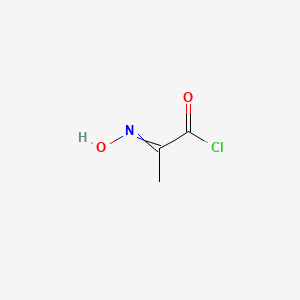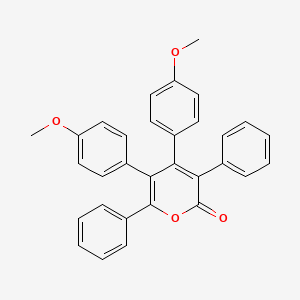diphenyl- CAS No. 88158-71-8](/img/structure/B14397419.png)
Silane, [(5-bromo-3-pentynyl)oxy](1,1-dimethylethyl)diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (5-bromo-3-pentynyl)oxydiphenyl- is a chemical compound known for its unique structure and properties It is characterized by the presence of a silane group bonded to a (5-bromo-3-pentynyl)oxydiphenyl- moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (5-bromo-3-pentynyl)oxydiphenyl- typically involves the reaction of a silane precursor with a (5-bromo-3-pentynyl)oxydiphenyl- derivative. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality Silane, (5-bromo-3-pentynyl)oxydiphenyl-.
Análisis De Reacciones Químicas
Types of Reactions
Silane, (5-bromo-3-pentynyl)oxydiphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one of its groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of Silane, (5-bromo-3-pentynyl)oxydiphenyl- depend on the type of reaction. For example, oxidation may yield silanol derivatives, while reduction could produce silane hydrides. Substitution reactions can result in a variety of substituted silane compounds.
Aplicaciones Científicas De Investigación
Silane, (5-bromo-3-pentynyl)oxydiphenyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce silane groups into molecules.
Biology: The compound can be used in the modification of biomolecules for various biological studies.
Industry: The compound is used in the production of advanced materials, including coatings and adhesives, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Silane, (5-bromo-3-pentynyl)oxydiphenyl- involves its interaction with molecular targets through the formation of covalent bonds. The silane group can react with various functional groups, leading to the formation of stable products. The pathways involved in these reactions often include nucleophilic attack and subsequent bond formation.
Comparación Con Compuestos Similares
Similar Compounds
- Silane, (5-chloro-3-pentynyl)oxydiphenyl-
- Silane, (5-iodo-3-pentynyl)oxydiphenyl-
- Silane, (5-fluoro-3-pentynyl)oxydiphenyl-
Uniqueness
Silane, (5-bromo-3-pentynyl)oxydiphenyl- is unique due to the presence of the bromine atom, which imparts specific reactivity and properties to the compound. This makes it distinct from other similar compounds that may have different halogen atoms, such as chlorine, iodine, or fluorine, leading to variations in their chemical behavior and applications.
Propiedades
Número CAS |
88158-71-8 |
|---|---|
Fórmula molecular |
C21H25BrOSi |
Peso molecular |
401.4 g/mol |
Nombre IUPAC |
5-bromopent-3-ynoxy-tert-butyl-diphenylsilane |
InChI |
InChI=1S/C21H25BrOSi/c1-21(2,3)24(19-13-7-4-8-14-19,20-15-9-5-10-16-20)23-18-12-6-11-17-22/h4-5,7-10,13-16H,12,17-18H2,1-3H3 |
Clave InChI |
PKTGOUDLMXDOJW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC#CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


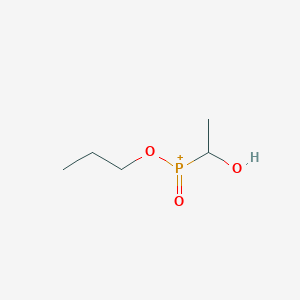
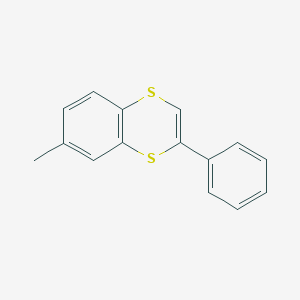
![N-(Phenylcarbamoyl)-N-[(phenylcarbamoyl)oxy]acetamide](/img/structure/B14397350.png)
![1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14397351.png)
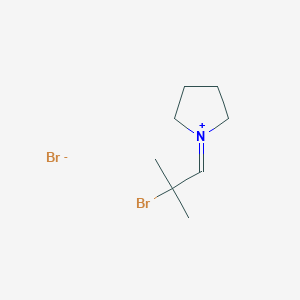


![2,2,2-Trifluoro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide](/img/structure/B14397383.png)
![[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl](diphenyl)phosphane](/img/structure/B14397395.png)
![1-Methyl-N-(4-methylphenyl)-1,1-bis[(propan-2-yl)oxy]silanamine](/img/structure/B14397400.png)
![N-{[4-(Dimethylamino)phenyl]carbamoyl}-4-methylbenzamide](/img/structure/B14397402.png)
![2,4-Dimethyloctahydro-1H-cyclopenta[c]pyridine](/img/structure/B14397413.png)
